(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate
Overview
Description
(9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate: is a chemical compound with the molecular formula C22H20N2O2 and a molecular weight of 344.41 g/mol . This compound is often used in research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate typically involves the reaction of 1,4-phenylenediamine with (9H-Fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex organic molecules and polymers.
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a probe in biochemical assays.
Medicine:
- Investigated for potential therapeutic applications.
- Used in drug discovery and development processes.
Industry:
- Applied in the production of specialty chemicals.
- Used in the manufacture of advanced materials and coatings .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(9H-Fluoren-9-yl)methyl (4-(aminophenyl)carbamate): Similar structure but with a different substitution pattern on the phenyl ring.
(9H-Fluoren-9-yl)methyl (4-(methylamino)phenyl)carbamate): Contains a methyl group on the amino nitrogen.
Uniqueness:
- The presence of the aminomethyl group in (9H-Fluoren-9-yl)methyl (4-(aminomethyl)phenyl)carbamate provides unique reactivity and binding properties.
- This compound’s specific structure allows for distinct interactions in biochemical and industrial applications, making it valuable for targeted research and development .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[4-(aminomethyl)phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-13-15-9-11-16(12-10-15)24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFMWNJXDGPGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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